molecular formula C10H11Cl3O2 B14745436 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene CAS No. 6321-95-5

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene

Katalognummer: B14745436
CAS-Nummer: 6321-95-5
Molekulargewicht: 269.5 g/mol
InChI-Schlüssel: BTBBLXFCTXJDAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to the benzene ring and two ethoxy groups, each containing a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the ethoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a less substituted benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include less substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichlorophenol: A precursor in the synthesis of 2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene.

    2-Chloroethanol: Another precursor used in the synthesis.

    2,4-Dichloro-1-ethoxybenzene: A structurally similar compound with one ethoxy group.

Uniqueness

This compound is unique due to the presence of two ethoxy groups, each containing a chlorine atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

6321-95-5

Molekularformel

C10H11Cl3O2

Molekulargewicht

269.5 g/mol

IUPAC-Name

2,4-dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene

InChI

InChI=1S/C10H11Cl3O2/c11-3-4-14-5-6-15-10-2-1-8(12)7-9(10)13/h1-2,7H,3-6H2

InChI-Schlüssel

BTBBLXFCTXJDAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.